5-Aminotryptamine
Description
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,13H,3-4,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGQKAIBLWKUEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148243 | |
| Record name | 1H-Indole-3-ethanamine, 5-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1078-00-8 | |
| Record name | 1H-Indole-3-ethanamine, 5-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-3-ethanamine, 5-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminotryptamine typically involves the reduction of nitroindoles. One common method starts with commercially available nitroindoles, which are reacted with oxalyl chloride in ether to form indole oxalylchlorides. These intermediates are then treated with ammonia in 1,4-dioxane to yield oxalylamides. The final step involves the simultaneous reduction of the nitro group and the amide side chain using lithium aluminum hydride in refluxing tetrahydrofuran (THF) and 1,4-dioxane .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous purification processes.
Chemical Reactions Analysis
Types of Reactions: 5-Aminotryptamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group in precursor compounds can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is frequently used for reducing nitro groups to amino groups.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives, such as this compound itself.
Substitution: Halogenated indoles and other substituted derivatives.
Scientific Research Applications
Neuropharmacological Applications
5-Aminotryptamine has been shown to interact with the serotonin receptor system, particularly the 5-HT2A receptor. This interaction is significant because it underlies many of the therapeutic effects associated with psychedelics. Research indicates that 5-AT can promote neuroplasticity, which is crucial for recovery from neurological disorders.
Case Studies
- Psychedelic Therapy : In clinical settings, compounds like 5-AT have been explored for their potential in treating depression and PTSD. Studies have demonstrated that psychedelics can induce long-lasting changes in mood and cognition through their action on serotonin receptors .
- Animal Models : Research involving rodent models has shown that administration of 5-AT can lead to observable behavioral changes indicative of altered perception and mood, supporting its potential therapeutic applications in mental health .
Synthetic Applications
This compound serves as a precursor in the synthesis of various psychoactive compounds. Its structural similarities to serotonin make it a valuable building block for developing new drugs targeting serotonergic pathways.
Synthesis of Derivatives
Research has focused on modifying the 5-AT structure to enhance its pharmacological properties. For instance, derivatives such as N,N-Dimethyltryptamine (DMT) have been synthesized from 5-AT, expanding the range of compounds available for research into their effects on the central nervous system .
Analytical Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to analyze the structural characteristics of 5-AT and its derivatives, aiding in the understanding of their interactions with biological targets .
Photopharmacology
Recent advancements in photopharmacology have led to the development of light-controllable ligands based on tryptamines, including this compound. These compounds allow researchers to manipulate receptor activity with high precision using light.
Photoswitchable Ligands
The design of photoswitchable ligands derived from 5-AT enables real-time control over receptor activation, facilitating studies on receptor dynamics and signaling pathways . This approach enhances our understanding of how psychedelics affect brain function and opens new avenues for therapeutic interventions.
Comparative Applications Table
| Application Area | Description | Key Findings/Studies |
|---|---|---|
| Neuropharmacology | Interaction with serotonin receptors, promoting neuroplasticity | Increased BDNF release; behavioral changes in rodents |
| Synthetic Applications | Precursor for psychoactive compounds | Synthesis of DMT from 5-AT; NMR analysis |
| Photopharmacology | Development of light-controllable ligands | Real-time control over receptor activity |
Mechanism of Action
5-Aminotryptamine exerts its effects primarily through interactions with serotonin receptors. It acts as an agonist at these receptors, mimicking the action of serotonin. This interaction leads to the activation of downstream signaling pathways, influencing various physiological processes such as mood regulation, gastrointestinal motility, and cardiovascular functions .
Comparison with Similar Compounds
5-Hydroxytryptamine (5-HT)
- Receptors : Binds broadly to 5-HT₁–₇ receptor families, with high affinity for 5-HT₂A (platelet aggregation) and 5-HT₃ (nausea/vomiting pathways) .
- Platelet Effects : Induces rapid shape changes in platelets at 10⁻⁶–10⁻⁵ M concentrations via 5-HT₂A activation; self-inhibitory at higher concentrations .
- Neuromodulation : Regulates mood, appetite, and sleep via Gαi/Gαo-coupled 5-HT₁A and Gαq-coupled 5-HT₂C receptors .
This compound
- Receptor Selectivity: Reduced affinity for 5-HT₁A/₂A compared to 5-HT due to decreased H-bonding capacity.
- Functional Effects: Lacks serotonin’s platelet aggregation effects but may modulate monoamine oxidase (MAO) activity, prolonging endogenous amine levels .
5-Methoxytryptamine
α-Methyltryptamine
- Pharmacodynamics: α-methylation confers MAO resistance, enhancing CNS bioavailability. Acts as a serotonin-norepinephrine releasing agent (SNRA) .
Pharmacokinetic and Metabolic Profiles
- 5-HT : Rapidly metabolized by MAO-A to 5-hydroxyindoleacetic acid (5-HIAA); plasma half-life <2 minutes .
- This compound: Slower MAO-B-mediated degradation (t₁/₂ ~30 minutes) due to amino group’s reduced susceptibility to oxidative deamination .
- 5-Methoxytryptamine : Demethylation by CYP2D6 produces 5-HT, contributing to prolonged serotonergic effects .
Q & A
Q. How should researchers document methodological limitations in this compound studies to ensure reproducibility?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
